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Introduction: Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the

targeted delivery of cytotoxic agents to cancer cells. Ado-trastuzumab emtansine (T-DM1) is a

prominent example of an ADC approved for HER2-positive breast cancer.[1][2] The DM1-SMe
molecule is a potent maytansinoid microtubule inhibitor, which serves as the cytotoxic payload

in ADCs.[3][4] It is conjugated to a monoclonal antibody (mAb) via a stable thioether linker.[3]

The complexity and heterogeneity of ADCs, arising from the distribution of the drug-to-antibody

ratio (DAR), conjugation sites, and potential for aggregation, necessitate a comprehensive

suite of analytical techniques for their characterization.[5][6][7] This document provides detailed

application notes and protocols for the essential physicochemical, in vitro, and in vivo

characterization of DM1-SMe ADCs.

Physicochemical Characterization
The goal of physicochemical characterization is to assess the structural integrity, purity, and

heterogeneity of the ADC. This includes determining the average DAR, the distribution of

different drug-loaded species, the level of aggregation, and charge variant profiles.[7]

Key Physicochemical Characterization Techniques
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A summary of common techniques used for the physicochemical analysis of DM1-SMe ADCs is

presented below.

Technique Purpose
Key Parameters

Measured
References

Mass Spectrometry

(MS)

To determine the

molecular weight of

the intact ADC, light

and heavy chains, and

to calculate the DAR

and drug distribution.

Intact ADC mass,

DAR distribution,

confirmation of

conjugation.

[5][6]

Size Exclusion

Chromatography with

Multi-Angle Light

Scattering (SEC-

MALS)

To separate the ADC

from aggregates and

fragments and to

determine the molar

mass and DAR.

Aggregate and

fragment levels,

average molar mass,

average DAR.

[8][9][10][11]

Imaged Capillary

Isoelectric Focusing

(iCIEF)

To separate and

quantify charge

variants of the ADC

based on their

isoelectric point (pI).

Charge heterogeneity

profile, identification of

acidic and basic

variants.

[12][13][14][15]

Hydrophobic

Interaction

Chromatography

(HIC)

To separate ADC

species based on

hydrophobicity, which

is influenced by the

number of conjugated

drug molecules.

DAR distribution,

quantification of

different drug-loaded

species.

[13]

Experimental Protocol: DAR Determination by SEC-
MALS
This protocol outlines a method for determining the average DAR of a DM1-SMe ADC using

SEC combined with MALS, UV, and differential refractive index (dRI) detectors.[8][11][16]
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Objective: To determine the average DAR and assess the level of aggregation of a DM1-SMe
ADC.

Materials:

DM1-SMe ADC sample

SEC column (e.g., ACQUITY UPLC Protein BEH SEC Column)[17]

Mobile phase (e.g., 50 mM ammonium acetate)[17]

HPLC system coupled with a UV detector, a MALS detector (e.g., Wyatt DAWN), and a dRI

detector (e.g., Wyatt Optilab).[11]

Analysis software (e.g., ASTRA software).[9]

Procedure:

System Setup: Equilibrate the SEC-MALS system with the mobile phase until stable

baselines are achieved for all detectors.

Sample Preparation: Prepare the DM1-SMe ADC sample in the mobile phase to a suitable

concentration (e.g., 1 mg/mL).

Injection: Inject a defined volume of the ADC sample onto the SEC column.

Data Acquisition: Collect data from the UV, MALS, and dRI detectors as the sample elutes

from the column. The run time is typically around 10-15 minutes.[17]

Data Analysis:

Use the analysis software to process the collected data.

The software utilizes the signals from the three detectors to calculate the molar mass of

the entire ADC complex, as well as the molar mass of the protein and drug components

separately at each elution point.[9]
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The average DAR is calculated based on the molar masses of the antibody and the

conjugated drug.

The MALS detector provides information on the absolute molar mass, allowing for the

quantification of monomers, dimers, and higher-order aggregates.[10]

Expected Results: The analysis will yield the average DAR of the ADC preparation, the

distribution of drug-loaded species, and the percentage of high molecular weight species

(aggregates).

Workflow Diagram: Physicochemical Characterization

DM1-SMe ADC Sample

Physicochemical Analysis

Characterization Readouts

Purified DM1-SMe ADC

Mass Spectrometry (MS)SEC-MALS iCIEFHIC
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Caption: Workflow for the physicochemical characterization of DM1-SMe ADCs.

In Vitro Characterization
In vitro assays are crucial for evaluating the biological activity of DM1-SMe ADCs, including

their potency, specificity, and mechanism of action.
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Key In Vitro Assays
Assay Purpose

Typical Cell

Lines

Key Parameters

Measured
References

Cytotoxicity

Assay (e.g.,

MTT)

To determine the

potency of the

ADC in killing

target antigen-

positive cancer

cells.

Antigen-positive

and antigen-

negative cell

lines.

IC50 (half-

maximal

inhibitory

concentration).

[18][19][20]

Bystander Effect

Assay

To assess the

ability of the ADC

to kill

neighboring

antigen-negative

cells.

Co-culture of

antigen-positive

and antigen-

negative cells.

Viability of

antigen-negative

cells.

[21][22][23][24]

Internalization

Assay

To confirm that

the ADC is

internalized by

target cells upon

binding to the

antigen.

Antigen-positive

cell lines.

Quantification of

internalized ADC

(e.g., by flow

cytometry or

fluorescence

microscopy).

[20]

Cell Cycle

Analysis

To determine the

effect of the DM1

payload on the

cell cycle.

Antigen-positive

cell lines.

Percentage of

cells in G2/M

phase.

[25][26]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
This protocol describes how to measure the cytotoxic effect of a DM1-SMe ADC and calculate

its IC50 value using an MTT assay.[19]

Objective: To determine the IC50 of a DM1-SMe ADC on antigen-positive and antigen-negative

cell lines.

Materials:
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Antigen-positive and antigen-negative cell lines.

Cell culture medium and supplements (e.g., FBS).

96-well plates.

DM1-SMe ADC and control antibody.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 - 5,000

cells/well) and incubate overnight.[18][27]

ADC Treatment: Prepare serial dilutions of the DM1-SMe ADC and control antibody in cell

culture medium. Remove the old medium from the cells and add the ADC solutions. Include

control wells with medium only (no cells) and cells with medium but no ADC.

Incubation: Incubate the plate for 4 to 6 days at 37°C in a humidified CO2 incubator.[18]

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at

37°C to dissolve the formazan crystals.

Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader.

Data Analysis:

Calculate the percentage of cell viability for each ADC concentration relative to the

untreated control cells.

Methodological & Application
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Plot the percent viability against the ADC concentration (on a log scale).

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Expected Results: The DM1-SMe ADC should show potent cytotoxicity (low IC50 value)

against antigen-positive cells and significantly less or no activity against antigen-negative cells.

[20]

Diagram: ADC Mechanism of Action and Bystander
Effect
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Caption: Mechanism of action of a DM1-SMe ADC and the bystander effect.

In Vivo Characterization
In vivo studies, typically in animal models, are essential to evaluate the efficacy and safety of

DM1-SMe ADCs before they can be considered for clinical trials.

Key In Vivo Assays
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Assay Purpose
Typical Animal

Models

Key Parameters

Measured
References

Xenograft

Efficacy Study

To assess the

anti-tumor

activity of the

ADC in a living

organism.

Nude mice

bearing

subcutaneous

human tumor

xenografts

(antigen-

positive).

Tumor volume,

body weight,

survival.

[18][26][28][29]

Pharmacokinetic

(PK) Study

To determine the

absorption,

distribution,

metabolism, and

excretion

(ADME) of the

ADC.

Rats,

cynomolgus

monkeys.

Concentrations

of total antibody,

conjugated ADC,

and free DM1 in

plasma/serum

over time.

[1][2][30]

Tolerability/Toxici

ty Study

To determine the

maximum

tolerated dose

(MTD) and

assess the safety

profile of the

ADC.

Mice, rats.

Clinical signs,

body weight

changes,

hematology,

clinical

chemistry,

histopathology.

[18]

Experimental Protocol: Xenograft Efficacy Study
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of a

DM1-SMe ADC.

Objective: To evaluate the ability of a DM1-SMe ADC to inhibit tumor growth in a mouse

xenograft model.

Materials:

Immunodeficient mice (e.g., nude or SCID mice).
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Antigen-positive human tumor cell line.

DM1-SMe ADC, isotype control ADC, vehicle control.

Calipers for tumor measurement.

Animal scale.

Procedure:

Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of the

mice.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a

predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g.,

vehicle control, isotype control ADC, DM1-SMe ADC at various doses).[28]

Dosing: Administer the ADC and controls via an appropriate route (typically intravenous, i.v.)

according to the planned dosing schedule (e.g., single dose or multiple doses).[18][28]

Monitoring:

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated

using the formula: (Length x Width²)/2.

Measure mouse body weight 2-3 times per week as an indicator of toxicity.

Monitor the animals for any clinical signs of distress.

Endpoint: The study is typically terminated when tumors in the control group reach a

maximum allowed size, or when pre-defined endpoints related to efficacy or toxicity are met.

Data Analysis:

Plot the mean tumor volume ± SEM for each group over time.

Compare the tumor growth inhibition between the treated and control groups.

Methodological & Application
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Plot survival curves if applicable (Kaplan-Meier analysis).

Expected Results: A successful DM1-SMe ADC will significantly inhibit tumor growth compared

to the control groups, with acceptable toxicity (minimal body weight loss).[25][26]

Workflow Diagram: In Vivo Efficacy Study

Preparation

Treatment & Monitoring

Data Analysis

1. Tumor Cell
Implantation in Mice

2. Tumor Growth to
Required Size

3. Randomization into
Treatment Groups

4. ADC Administration
(i.v.)

5. Monitor Tumor Volume
& Body Weight

Multiple Cycles
(if applicable)

6. Calculate Tumor
Growth Inhibition (TGI)

7. Survival Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 17 Tech Support

https://www.benchchem.com/product/b10775921?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5855927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4310789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General workflow for an in vivo xenograft efficacy study.

Bioanalytical Methods for Pharmacokinetic Studies
Bioanalytical methods are essential for quantifying the ADC and its components in biological

matrices to understand its pharmacokinetic (PK) profile.[31]

Key Bioanalytical Assays
A systematic bioanalysis of ADCs typically involves multiple assays to measure different

components.[1][2]
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Assay Purpose
Analyte

Measured
Typical Method References

Total Antibody

Assay

To quantify all

antibody species,

regardless of

conjugation

status.

Total antibody

(conjugated and

unconjugated).

Ligand-Binding

Assay (LBA),

e.g., ELISA.

[1][2]

Conjugated

Antibody Assay

To quantify only

the antibody

molecules that

are conjugated to

the drug.

ADC (drug-

conjugated

antibody).

LBA using an

anti-drug

antibody for

capture or

detection.

[1][2]

Free Payload

Assay

To quantify the

amount of

cytotoxic drug

that has been

released from

the antibody.

Unconjugated

DM1 and its

metabolites.

Liquid

Chromatography

-Tandem Mass

Spectrometry

(LC-MS/MS).

[1]

Intact ADC

Analysis

To characterize

the in vivo DAR

distribution and

identify

metabolites.

Intact ADC and

its catabolites.

Hybrid LBA-

LC/MS methods.
[32][33]

Experimental Protocol: Total Antibody ELISA
This protocol outlines a sandwich ELISA for the quantification of total antibody in serum

samples.

Objective: To measure the concentration of total antibody (DM1-SMe ADC and unconjugated

antibody) in serum samples from a PK study.

Materials:

Microtiter plates coated with the target antigen.
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Serum samples from PK study, standard curve samples, and quality control (QC) samples.

Detection antibody (e.g., anti-human IgG conjugated to HRP).

Wash buffer (e.g., PBS with 0.05% Tween-20).

Assay buffer/diluent (e.g., PBS with 1% BSA).

Substrate (e.g., TMB).

Stop solution (e.g., 2N H₂SO₄).

Plate reader.

Procedure:

Coating: Coat 96-well plates with the recombinant target antigen and incubate overnight. (Or

use pre-coated plates).

Blocking: Wash the plates and block with assay buffer for 1-2 hours to prevent non-specific

binding.

Sample Incubation: Add standards, QCs, and diluted serum samples to the wells and

incubate for 1-2 hours.

Washing: Wash the plates multiple times with wash buffer.

Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and

incubate for 1 hour.

Washing: Wash the plates thoroughly with wash buffer.

Substrate Development: Add TMB substrate to each well and incubate in the dark until

sufficient color develops (5-15 minutes).

Stopping Reaction: Add stop solution to each well to quench the reaction.

Reading: Read the absorbance at 450 nm.
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Data Analysis:

Generate a standard curve by plotting the absorbance versus the concentration of the

standards.

Use a suitable regression model (e.g., 4-parameter logistic fit) to calculate the

concentration of the total antibody in the unknown samples.

Expected Results: A concentration-time profile of the total antibody in the serum, which can be

used to calculate key PK parameters like clearance, volume of distribution, and half-life.

Workflow Diagram: Bioanalytical Strategy for ADC PK
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Caption: A comprehensive bioanalytical strategy for ADC pharmacokinetic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 17 Tech Support

https://www.benchchem.com/product/b10775921?utm_src=pdf-body-img
https://www.benchchem.com/product/b10775921?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Implementation of Systematic Bioanalysis of Antibody-Drug Conjugates for Preclinical
Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. adc.bocsci.com [adc.bocsci.com]

4. medchemexpress.com [medchemexpress.com]

5. Characterization of antibody-drug conjugates by mass spectrometry: advances and future
trends - PubMed [pubmed.ncbi.nlm.nih.gov]

6. criver.com [criver.com]

7. Analytical methods for physicochemical characterization of antibody drug conjugates -
PMC [pmc.ncbi.nlm.nih.gov]

8. wyatt.com [wyatt.com]

9. chromatographyonline.com [chromatographyonline.com]

10. researchgate.net [researchgate.net]

11. chromatographyonline.com [chromatographyonline.com]

12. sciex.com [sciex.com]

13. casss.org [casss.org]

14. Platform Methods to Characterize the Charge Heterogeneity of Three Common Protein
Therapeutics by Imaged Capillary Isoelectric Focusing - PubMed [pubmed.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. cdn.technologynetworks.com [cdn.technologynetworks.com]

17. waters.com [waters.com]

18. aacrjournals.org [aacrjournals.org]

19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC
[pmc.ncbi.nlm.nih.gov]

20. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-
positive hematological malignancies with lower systemic toxicity - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36986616/
https://pubmed.ncbi.nlm.nih.gov/36986616/
https://pubmed.ncbi.nlm.nih.gov/36986616/
https://www.mdpi.com/1999-4923/15/3/756
https://adc.bocsci.com/product/dm1-sme-cas-138148-68-2-470847.html
https://www.medchemexpress.com/dm1-sme.html
https://pubmed.ncbi.nlm.nih.gov/27080148/
https://pubmed.ncbi.nlm.nih.gov/27080148/
https://www.criver.com/resources/meeting-challenges-antibody-drug-conjugate-characterization-lc-msms
https://pmc.ncbi.nlm.nih.gov/articles/PMC3092617/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3092617/
https://www.wyatt.com/ask-the-expert/how-can-wyatt-technology-streamline-adc-characterization-with-sec-mals.html
https://www.chromatographyonline.com/view/antibody-drug-conjugate-adc-analysis-sec-mals
https://www.researchgate.net/figure/Analysis-of-ADC-1-and-aggregate-fractions-by-a-SEC-MALS-and-b-AUC-SV_fig3_332642620
https://www.chromatographyonline.com/view/drug-antibody-ratio-antibody-drug-conjugate-sec-mals
https://sciex.com/tech-notes/biopharma/charge-variant-analysis-of-antibody-drug-conjugates-using-an-ici
https://www.casss.org/docs/default-source/ce-pharm/2025-speaker-presentations/zhang-xiaochan-milliporesigma-2025.pdf?sfvrsn=de6dc67c_5
https://pubmed.ncbi.nlm.nih.gov/33420987/
https://pubmed.ncbi.nlm.nih.gov/33420987/
https://www.researchgate.net/publication/371277770_Optimization_of_the_Imaged_cIEF_Method_for_Monitoring_the_Charge_Heterogeneity_of_Antibody-Maytansine_Conjugate
https://cdn.technologynetworks.com/ep/pdfs/characterization-of-antibody-drug-conjugates-by-sec-with-combined-light-scattering-.pdf
https://www.waters.com/nextgen/us/en/library/application-notes/2019/analysis-of-antibody-drug-conjugates-adcs-by-native-mass-spectrometry-on-the-bioaccord-system.html
https://aacrjournals.org/cancerres/article/70/6/2528/564968/Antibody-Maytansinoid-Conjugates-Designed-to
https://pmc.ncbi.nlm.nih.gov/articles/PMC8396111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8396111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6748589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6748589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6748589/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. Quantifying ADC bystander payload penetration with cellular resolution using
pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates -
PMC [pmc.ncbi.nlm.nih.gov]

23. agilent.com [agilent.com]

24. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

25. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies
- PMC [pmc.ncbi.nlm.nih.gov]

26. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian
carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]

27. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1
positive cancer cells and intracellular trafficking studies in cancer therapy - PMC
[pmc.ncbi.nlm.nih.gov]

28. researchgate.net [researchgate.net]

29. Modeling the efficacy of trastuzumab-DM1, an antibody drug conjugate, in mice -
PubMed [pubmed.ncbi.nlm.nih.gov]

30. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the
Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed
[pubmed.ncbi.nlm.nih.gov]

31. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices -
PMC [pmc.ncbi.nlm.nih.gov]

32. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec
DMPK [dmpkservice.wuxiapptec.com]

33. Comprehensive Bioanalysis of ADCs in DMPK Studies - WuXi AppTec DMPK
[dmpkservice.wuxiapptec.com]

To cite this document: BenchChem. [Application Notes & Protocols for the Characterization
of DM1-SMe Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10775921#dm1-sme-adc-characterization-
techniques-and-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7779838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7779838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5112145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5112145/
https://www.agilent.com/cs/library/posters/public/ps-bystander-effect-of-ADCs-AACR-2025-final-agilent.pdf
https://www.biochempeg.com/article/269.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5855927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5855927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4310789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4310789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7198028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7198028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7198028/
https://www.researchgate.net/figure/In-vivo-efficacy-of-SPP-DM1-red-and-MCC-DM1-blue-ADCs-targeted-to-CD19-CD20-CD21_fig1_24174806
https://pubmed.ncbi.nlm.nih.gov/20424896/
https://pubmed.ncbi.nlm.nih.gov/20424896/
https://pubmed.ncbi.nlm.nih.gov/27174129/
https://pubmed.ncbi.nlm.nih.gov/27174129/
https://pubmed.ncbi.nlm.nih.gov/27174129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7765153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7765153/
https://dmpkservice.wuxiapptec.com/articles/13-antibody-drug-conjugate-adc-bioanalysis-strategies-based-on-lc-ms/
https://dmpkservice.wuxiapptec.com/articles/13-antibody-drug-conjugate-adc-bioanalysis-strategies-based-on-lc-ms/
https://dmpkservice.wuxiapptec.com/articles/6-comprehensive-bioanalysis-of-adcs-in-dmpk-studies/
https://dmpkservice.wuxiapptec.com/articles/6-comprehensive-bioanalysis-of-adcs-in-dmpk-studies/
https://www.benchchem.com/product/b10775921#dm1-sme-adc-characterization-techniques-and-assays
https://www.benchchem.com/product/b10775921#dm1-sme-adc-characterization-techniques-and-assays
https://www.benchchem.com/product/b10775921#dm1-sme-adc-characterization-techniques-and-assays
https://www.benchchem.com/product/b10775921#dm1-sme-adc-characterization-techniques-and-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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